11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
CAS No.: 62574-30-5
Cat. No.: VC0208981
Molecular Formula: C15H24O3
Molecular Weight: 252.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62574-30-5 |
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Molecular Formula | C15H24O3 |
Molecular Weight | 252.35 g/mol |
IUPAC Name | (3R,5S,6R)-3-[(2R)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one |
Standard InChI | InChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3/t11-,12-,14+,15-/m1/s1 |
SMILES | CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C |
Canonical SMILES | CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C |
Appearance | Oil |
Introduction
Structural Characteristics and Chemical Properties
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one belongs to the class of prenol lipids and specifically to the subclass of sesquiterpenoids. Its structure is characterized by a spirocyclic system with a distinctive arrangement of functional groups that contribute to its biological activity.
Molecular Structure and Identification
The compound features a spirocyclic core with hydroxyl groups at positions 11 (with R stereochemistry) and 12, along with an enone system. This unique structural arrangement contributes to its chemical reactivity and biological properties. Its complex stereochemistry plays a crucial role in its function and interactions with biological systems.
The molecular formula of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is C15H24O3 with a molecular weight of 252.35 g/mol . The IUPAC name is (3R,5S,6R)-3-[(2R)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one, which reflects its complex stereochemistry and functional group arrangement .
Chemical Identifiers and Properties
The compound has several chemical identifiers that are important for its classification and identification in databases and research literature, as shown in Table 1.
Table 1: Chemical Identifiers of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
Identifier | Value |
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CAS Number | 62574-30-5 |
IUPAC Name | (3R,5S,6R)-3-[(2R)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one |
InChI | InChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3/t11-,12-,14+,15-/m1/s1 |
Canonical SMILES | CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C |
Isomeric SMILES | C[C@@H]1CC(=O)C=C([C@]12CCC@HC@(CO)O)C |
Physical properties of the compound include:
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Appearance: Oil
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Density: 1.11±0.1 g/cm³ (Predicted)
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Boiling Point: 426.2±28.0°C (Predicted)
The compound also has several synonyms, including [2R-[2alpha(R*),5alpha(R*)]]-2-(1,2-Dihydroxy-1-methylethyl)-6,10-dimethylspiro[4.5]dec-6-en-8-one .
Natural Occurrence and Sources
Biological Sources
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a natural sesquiterpenoid primarily isolated from the herbs of Datura metel . This plant has been used in traditional medicine across various cultures and is known for containing a range of bioactive compounds.
Extraction and Isolation
The extraction of this compound from natural sources typically involves several steps:
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Collection and preparation of plant material (usually the herbs of Datura metel)
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Extraction using appropriate solvents
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Fractional separation
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Purification using chromatographic techniques
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Structural confirmation using spectroscopic methods
These processes are essential for obtaining the pure compound for further research and applications.
Synthetic Approaches and Chemical Reactions
Synthetic Routes
The synthesis of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is complex and typically involves multiple steps due to its intricate structure. Key aspects of the synthesis include:
Formation of the spirocyclic core through cyclization reactions, often facilitated by Lewis acid catalysts to enable the formation of the spiro linkage. This step is crucial for establishing the basic structural framework of the molecule.
Activity | Target/Effect | Potential Application |
---|---|---|
Antifungal | Inhibits mycelial growth | Antifungal therapies |
Antibacterial | Disrupts bacterial cell membranes | Antibacterial agents |
Anticancer | Induces apoptosis in cancer cells | Cancer treatment |
Oxidative stress modulation | Interacts with enzymes in oxidative stress pathways | Therapeutic for diseases involving oxidative stress |
Research Applications
Chemistry Applications
In the field of chemistry, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one serves as an important building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds. Its unique structure makes it valuable for studying spirocyclization reactions and developing new synthetic methods.
Biological Research
The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. These studies contribute to our understanding of structure-activity relationships and the development of new therapeutic agents.
Medicinal Applications
In medicine, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is being investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress. Its unique structural features and biological activities make it a promising candidate for drug development.
Industrial Applications
The compound is also utilized in the development of new materials with unique properties, such as spirocyclic polymers. These materials may have applications in various industries, including materials science and biotechnology.
Comparison with Similar Compounds
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one belongs to a family of spirocyclic sesquiterpenoids, each with unique structural features and biological activities. Comparing this compound with similar structures provides insights into structure-activity relationships and potential applications.
Table 3: Comparison of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one with Related Compounds
Compound | Structural Differences | Biological Activity Differences |
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Spirovetiv-1(10)-en-2-one | Lacks hydroxyl groups at positions 11 and 12 | Generally less potent antimicrobial activity |
11R,12-Dihydroxyspirovetiv-1(10)-en-2-ol | Contains an alcohol group instead of a ketone at position 2 | May show different reactivity in biological systems |
These comparisons highlight the importance of the hydroxyl groups and the enone system in the biological activity of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one.
Future Research Directions
Structural Modifications
Future research could focus on making strategic modifications to the structure of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one to enhance its biological activities or improve its pharmacokinetic properties. Such modifications might include:
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Alteration of the hydroxyl groups to improve lipophilicity
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Modification of the spirocyclic core to enhance target selectivity
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Introduction of additional functional groups to create hybrid molecules with multiple mechanisms of action
Mechanism Studies
More detailed studies of the compound's mechanism of action would provide valuable insights for drug development. These studies might include:
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Identification of specific molecular targets
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Elucidation of binding modes and interactions
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Investigation of cellular pathways affected by the compound
Therapeutic Development
Development of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one or its derivatives as therapeutic agents would require:
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Optimization of synthetic routes for large-scale production
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Comprehensive toxicological studies
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Formulation development for appropriate administration
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Clinical trials to establish safety and efficacy
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